5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95%
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Overview
Description
5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% (5-FPH-2HP) is an important chemical compound used in various scientific research applications. It is a fluorinated derivative of 2-hydroxypyrimidine, and is used in the synthesis of numerous other compounds. 5-FPH-2HP has been studied extensively in recent years, and has been used in a variety of applications, including the development of drugs, catalysts, and other chemical compounds.
Scientific Research Applications
5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% has been used extensively in scientific research applications. It has been used in the synthesis of various drugs, catalysts, and other chemical compounds. Additionally, it has been used in the development of new materials, such as polymers and nanomaterials. Furthermore, 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% has been studied for its potential use in the treatment of various diseases and conditions, such as cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed to interact with various enzymes and receptors in the body, which may lead to changes in biochemical and physiological processes. Additionally, 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% may also act as an antioxidant, which may be beneficial in the treatment of certain diseases and conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% are still being studied. However, it has been shown to interact with various enzymes and receptors in the body, which may lead to changes in biochemical and physiological processes. Additionally, 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% may also act as an antioxidant, which may be beneficial in the treatment of certain diseases and conditions.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% in lab experiments is that it is a relatively inexpensive and widely available chemical compound. Additionally, it is relatively easy to synthesize, and can be used in a variety of applications. However, there are some limitations to using 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% in lab experiments. For example, it is not always possible to accurately measure the concentration of the compound, and it is also difficult to control the reaction conditions.
Future Directions
The potential future directions for 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action and its potential use in the treatment of various diseases and conditions. Additionally, further research into its biochemical and physiological effects may lead to the development of new drugs, catalysts, and other chemical compounds. Additionally, 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% may also be used in the development of new materials, such as polymers and nanomaterials. Finally, further research into its synthesis method may lead to the development of more efficient and cost-effective methods of production.
Synthesis Methods
The synthesis of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% is a multi-step process that involves the use of several reagents. First, 4-fluoro-2-hydroxyphenylacetonitrile is reacted with sodium hydroxide in an aqueous solution. This reaction produces 4-fluoro-2-hydroxyphenylacetic acid, which is then reacted with phosphorous oxychloride in an aqueous solution to produce 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95%. The reaction is typically carried out at room temperature, and the product is isolated by recrystallization.
properties
IUPAC Name |
5-(4-fluoro-2-hydroxyphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-2-8(9(14)3-7)6-4-12-10(15)13-5-6/h1-5,14H,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFJUJUPOGFGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686800 |
Source
|
Record name | 5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-66-5 |
Source
|
Record name | 5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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